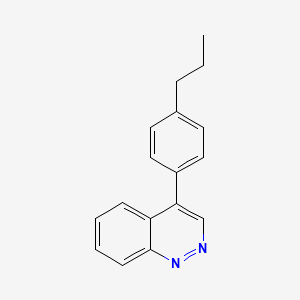
4-(4-Propylphenyl)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propylphenyl)cinnoline is an organic compound belonging to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds. Cinnolines are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
The synthesis of 4-(4-Propylphenyl)cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method includes the reaction of 4-Alkylpyridazine with nitrostyrene in dioxane/piperidine at 100°C . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
4-(4-Propylphenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Propylphenyl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Propylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
4-(4-Propylphenyl)cinnoline can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific chemical properties and biological activities . For example:
Quinoxalines: Known for their antibacterial and antimalarial activities.
Quinazolines: Used in the development of anticancer drugs.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H16N2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-(4-propylphenyl)cinnoline |
InChI |
InChI=1S/C17H16N2/c1-2-5-13-8-10-14(11-9-13)16-12-18-19-17-7-4-3-6-15(16)17/h3-4,6-12H,2,5H2,1H3 |
InChI-Schlüssel |
FVCDFKJYYMWNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
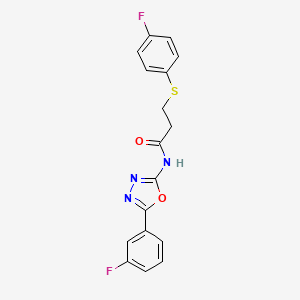
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
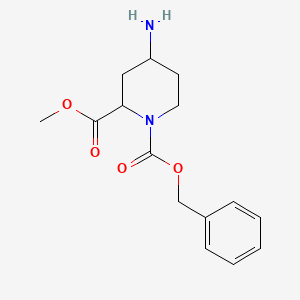
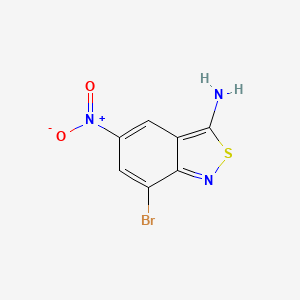


![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
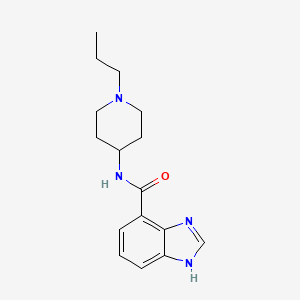
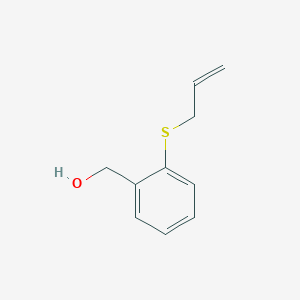
![2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14126039.png)
![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/structure/B14126040.png)
